N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide
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Overview
Description
N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological and clinical applications, including anticancer, antiviral, and anti-inflammatory activities . This particular compound is of interest due to its potential inhibitory effects on protein kinase CK2, a serine/threonine kinase involved in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide involves multiple steps. The starting material, 4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazole, is synthesized through the bromination of 2-(dimethylamino)benzimidazole. This intermediate is then reacted with 6-bromohexanoic acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination and subsequent coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinase CK2. This enzyme plays a crucial role in cell cycle regulation, apoptosis, and other cellular processes. By inhibiting CK2, the compound can disrupt these pathways, leading to potential therapeutic effects in cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrabromo-1H-benzimidazole: Another potent CK2 inhibitor with similar biological activities.
4,5,6,7-tetrabromo-2-azabenzimidazole: Known for its selective inhibition of CK2.
Uniqueness
N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide is unique due to the presence of the N-hydroxy group and the hexanamide chain, which may enhance its binding affinity and specificity towards CK2 compared to other similar compounds .
Properties
Molecular Formula |
C15H18Br4N4O2 |
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Molecular Weight |
605.9 g/mol |
IUPAC Name |
N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide |
InChI |
InChI=1S/C15H18Br4N4O2/c1-22(2)15-20-13-11(18)9(16)10(17)12(19)14(13)23(15)7-5-3-4-6-8(24)21-25/h25H,3-7H2,1-2H3,(H,21,24) |
InChI Key |
OOSZZQBEFWYMCV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(N1CCCCCC(=O)NO)C(=C(C(=C2Br)Br)Br)Br |
Origin of Product |
United States |
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